molecular formula C27H24N2O3 B2905333 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 897624-57-6

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2905333
CAS No.: 897624-57-6
M. Wt: 424.5
InChI Key: REYGEANKTPKZMR-UHFFFAOYSA-N
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Description

2-(3-Benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide is a quinolin-4-one derivative with a benzoyl substituent at position 3, a methyl group at position 6, and an acetamide side chain linked to a 4-ethylphenyl group. This structural framework is common in small-molecule inhibitors or modulators targeting pathways such as Wnt/β-catenin or inflammatory signaling. The 4-oxo-1,4-dihydroquinoline core provides a planar aromatic system conducive to interactions with hydrophobic pockets in biological targets, while the benzoyl and acetamide groups enhance binding affinity and selectivity .

Properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-3-19-10-12-21(13-11-19)28-25(30)17-29-16-23(26(31)20-7-5-4-6-8-20)27(32)22-15-18(2)9-14-24(22)29/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYGEANKTPKZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the benzoylated quinoline derivative with 4-ethylphenylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce the carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules for pharmaceutical or agrochemical industries.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinolin-4-one Derivatives

Several structurally related compounds share the quinolin-4-one scaffold but differ in substituents, leading to variations in biological activity:

Compound Name Core Structure Substituents Biological Target/Activity Key Differences
Target Compound Quinolin-4-one 3-Benzoyl, 6-methyl, N-(4-ethylphenyl)acetamide Hypothesized Wnt/β-catenin or inflammatory pathways (inferred from structural analogs) Reference compound for comparison.
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide () Quinolin-4-one 3-Benzenesulfonyl, 6-ethyl, N-(4-chlorophenyl)acetamide Not specified; sulfonyl groups often enhance solubility and protein binding. Replacement of benzoyl with benzenesulfonyl and 4-ethylphenyl with 4-chlorophenyl may alter electronic properties and target specificity .
2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide () Quinolin-4-one 3-(4-Chlorophenylsulfonyl), 6-ethyl, N-(3-methylphenyl)acetamide Not specified; sulfonyl groups may confer anti-inflammatory or kinase inhibitory activity. Chlorophenylsulfonyl substituent increases electronegativity, potentially enhancing hydrogen bonding compared to benzoyl .
iCRT3 () Oxazole 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide Wnt/β-catenin pathway inhibitor. Heterocyclic oxazole core instead of quinolinone; distinct mechanism via β-catenin-TCF disruption .

Acetamide Side Chain Modifications

The N-(4-ethylphenyl)acetamide moiety in the target compound is critical for target engagement. Analogues with similar side chains include:

  • VUAA1 (Evidences 2, 4, 5): N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Activity: Orco receptor agonist. Comparison: While sharing the N-(4-ethylphenyl)acetamide group, VUAA1’s triazolylthio substituent confers specificity to insect odorant receptors, unlike the target compound’s quinolinone core .
  • Pyridazin-3(2H)-one Derivatives (): N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide. Activity: FPR2 agonist. Comparison: Replacement of quinolinone with pyridazinone shifts activity toward formyl peptide receptors, highlighting core heterocycle’s role in target selectivity .

Pharmacological and Physicochemical Properties

  • Solubility : Sulfonyl groups (e.g., in ) improve aqueous solubility compared to benzoyl substituents in the target compound .
  • Potency : The benzoyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets, whereas sulfonyl groups (e.g., ) favor polar interactions.

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR): The quinolin-4-one core is versatile, with substituents at positions 3 and 6 significantly influencing target engagement. For example, sulfonyl groups () may favor anti-inflammatory targets, while benzoyl groups (target compound) could optimize kinase inhibition .
  • Biological Pathways: Analogues like iCRT3 () demonstrate the importance of heterocycle choice in pathway specificity, as oxazoles inhibit Wnt signaling, whereas quinolinones may target divergent pathways.

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